N'-(2-methoxy-5-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-5-6-14(23-2)13(10-12)20-17(22)16(21)19-11-18(7-8-18)15-4-3-9-24-15/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHNLQSILGCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(2-methoxy-5-methylphenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide, also referred to as G702-1188, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for G702-1188 is . Its structure includes a methoxy group, a methyl group, and a cyclopropyl moiety attached to a thiophene ring, which may influence its biological activity.
Key Structural Features:
- Methoxy Group: Enhances lipophilicity and may influence receptor binding.
- Cyclopropyl Ring: Known to impart unique steric and electronic properties.
- Thiophene Moiety: Often associated with various biological activities including antimicrobial and anticancer properties.
Pharmacological Profile
G702-1188 has been evaluated for its activity against several biological targets. Preliminary studies indicate that it may function as an antagonist at the A2A adenosine receptor, which is implicated in various physiological processes including neurotransmission and inflammation.
| Biological Target | Activity | Reference |
|---|---|---|
| A2A Adenosine Receptor | Antagonist (Ki 10.7 nM) | |
| Inflammatory Pathways | Potential Modulator |
The compound's mechanism primarily involves antagonism of the A2A receptor, which can lead to modulation of inflammatory responses and neuroprotective effects. This is particularly relevant in conditions such as Parkinson's disease and other neurodegenerative disorders where adenosine signaling plays a crucial role.
Study 1: In Vitro Evaluation
In vitro studies have demonstrated that G702-1188 exhibits significant antagonist activity at the cloned human A2A receptor. The compound showed affinities comparable to established antagonists, suggesting it could be a viable candidate for further development in treating conditions related to adenosine dysregulation.
Study 2: In Vivo Analysis
Animal studies have indicated that G702-1188 may reduce inflammation markers in models of acute inflammation. The pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Thiophene vs. In contrast, Narlaprevir’s sulfonyl group may improve solubility but reduce aromatic interactions . Cyclopropane rigidity in the target compound could reduce metabolic degradation compared to Narlaprevir’s flexible cyclohexyl group.
Amide vs.
Molecular Weight and Drug-Likeness :
- The target compound (344 g/mol) aligns more closely with Lipinski’s rule of five (molecular weight <500 g/mol) than Narlaprevir (735 g/mol), suggesting better oral bioavailability .
Pharmacological Inferences
While direct activity data are unavailable for the target compound, comparisons suggest:
- Target Selectivity : The thiophene and diamide groups may favor kinase or protease inhibition, analogous to Narlaprevir’s role as a protease inhibitor .
- Metabolic Stability : The cyclopropane’s rigidity could reduce cytochrome P450-mediated metabolism, improving half-life over the propionamide derivative’s flexible structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
